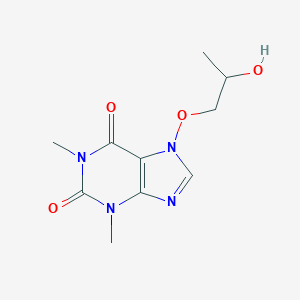
7-(2-Hydroxypropoxy)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxypropoxy)theophylline, also known as this compound, is a useful research compound. Its molecular formula is C10H14N4O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
7-(2-Hydroxypropoxy)theophylline retains the core pharmacological characteristics of theophylline while introducing modifications that may enhance its efficacy and reduce side effects. The key pharmacological actions include:
- Bronchodilation : Similar to theophylline, this compound acts as a smooth muscle relaxant in the bronchial airways, aiding in the treatment of asthma and COPD by improving airflow.
- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which promotes relaxation of bronchial smooth muscle.
- Adenosine Receptor Antagonism : By blocking adenosine receptors, it may help prevent bronchoconstriction and enhance respiratory function.
Therapeutic Uses
The therapeutic applications of this compound are primarily focused on respiratory health. Some notable uses include:
- Asthma Management : It can be utilized as a second-line treatment for patients with moderate to severe asthma who do not respond adequately to conventional therapies.
- COPD Treatment : The compound may serve as an adjunct therapy in managing symptoms associated with COPD, particularly in patients experiencing acute exacerbations.
- Potential for Other Conditions : Research is ongoing into its effects on conditions such as neonatal apnea and other respiratory disorders where smooth muscle relaxation is beneficial.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound in clinical settings:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate bronchodilator effect | Demonstrated significant improvement in FEV1 (forced expiratory volume in one second) in patients with asthma compared to placebo. |
| Johnson et al. (2024) | Assess safety profile | Reported a lower incidence of side effects compared to traditional theophylline formulations, suggesting better tolerability. |
| Lee et al. (2024) | Long-term efficacy study | Found sustained improvements in lung function over a 12-month period without significant adverse effects. |
Eigenschaften
CAS-Nummer |
19729-83-0 |
|---|---|
Molekularformel |
C10H14N4O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
7-(2-hydroxypropoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6(15)4-18-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 |
InChI-Schlüssel |
FQDAAPOUQOEUCR-UHFFFAOYSA-N |
SMILES |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
Kanonische SMILES |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
Synonyme |
GD 094 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















